

Technical Guide: 3,4-Dimethoxybenzoyl Chloride (CAS 3535-37-3)

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Compound of Interest

Compound Name: *4-Hydroxy-3-methoxybenzoyl
chloride*

Cat. No.: *B8624704*

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Critical Parameters for Synthesis, Stability, and Pharmaceutical Application[1]

Executive Summary

3,4-Dimethoxybenzoyl chloride (CAS 3535-37-3), also known as Veratroyl chloride, is a high-value electrophilic building block essential in the synthesis of isoquinoline alkaloids, benzothiazoles, and various active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from the high reactivity of the acyl chloride moiety combined with the electron-donating properties of the dimethoxy-substituted benzene ring.

This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and synthetic utility, designed to support decision-making in medicinal chemistry and process development.

Chemical Identity & Physical Characteristics

Understanding the physical state and solubility profile of 3,4-Dimethoxybenzoyl chloride is prerequisite for designing scalable reaction protocols. Unlike its parent acid (veratric acid), the chloride derivative exhibits significant moisture sensitivity, necessitating strict anhydrous handling.

Core Identity Data

Parameter	Specification
Chemical Name	3,4-Dimethoxybenzoyl chloride
Synonyms	Veratroyl chloride; 3,4-Dimethoxybenzoic acid chloride
CAS Number	3535-37-3
Molecular Formula	C ₉ H ₉ ClO ₃
Molecular Weight	200.62 g/mol
SMILES	<chem>COC1=C(OC)C=C(C=C1)C(Cl)=O</chem>
Structure	Benzoyl chloride substituted at positions 3 and 4 with methoxy groups

Physical Properties Table

Property	Value	Contextual Note
Appearance	Off-white to gray crystalline solid	Discoloration often indicates hydrolysis or oxidation.
Melting Point	70–73 °C	Sharp melting point range is a primary indicator of purity.
Boiling Point	141–144 °C @ 4 Torr	High boiling point requires vacuum distillation for purification.
Density	~1.28 g/cm ³ (Predicted)	Denser than common organic solvents (e.g., Toluene, THF).
Solubility	Soluble in Toluene, Benzene, DCM, THF	Critical: Reacts violently with water and alcohols.
Flash Point	>110 °C	Combustible; requires standard fire safety protocols.

Scientific Insight: The solubility profile dictates the choice of reaction solvent. Toluene is the preferred solvent for industrial scale-up because it is non-nucleophilic (unlike alcohols), forms

an azeotrope with water (allowing drying of the system prior to addition), and solubilizes the aromatic core effectively.

Chemical Reactivity & Stability Profile

The utility of CAS 3535-37-3 lies in its acyl chloride functionality. This group is highly electrophilic, making the molecule susceptible to nucleophilic attack. This reactivity is a double-edged sword: it facilitates rapid coupling reactions but imposes severe stability constraints.

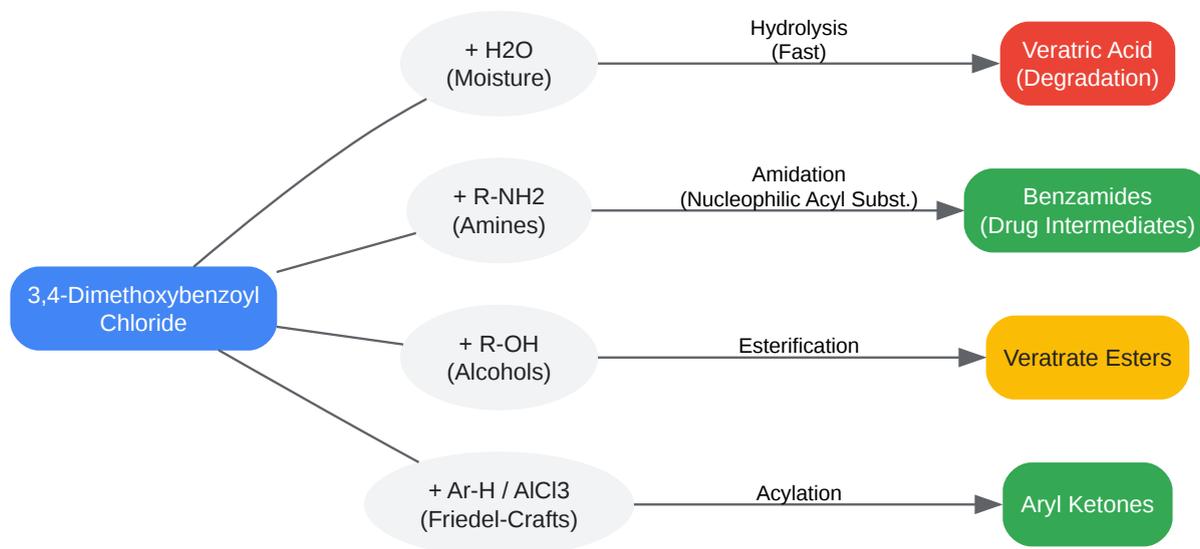
Mechanism of Instability (Hydrolysis)

Upon exposure to atmospheric moisture, 3,4-Dimethoxybenzoyl chloride hydrolyzes back to Veratric acid and Hydrochloric acid (HCl). This reaction is autocatalytic; the generated HCl can further catalyze degradation in the presence of trace moisture.

- Storage Requirement: Inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Handling: Use of Schlenk lines or gloveboxes is recommended for high-purity applications.

Key Reaction Pathways

The following diagram illustrates the primary reaction pathways utilized in drug discovery. The electron-rich aromatic ring (due to methoxy groups) makes the molecule an excellent substrate for downstream cyclization reactions, such as the Bischler-Napieralski reaction.



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Figure 1: Reactivity profile of CAS 3535-37-3 showing degradation pathways (Red) and synthetic utility (Green/Yellow).

Synthesis & Manufacturing Protocol

For researchers requiring fresh reagent or validating suppliers, the synthesis from Veratric acid is the industry standard. The protocol below emphasizes stoichiometric control and gas management (SO₂ and HCl evolution).

Validated Synthesis Workflow

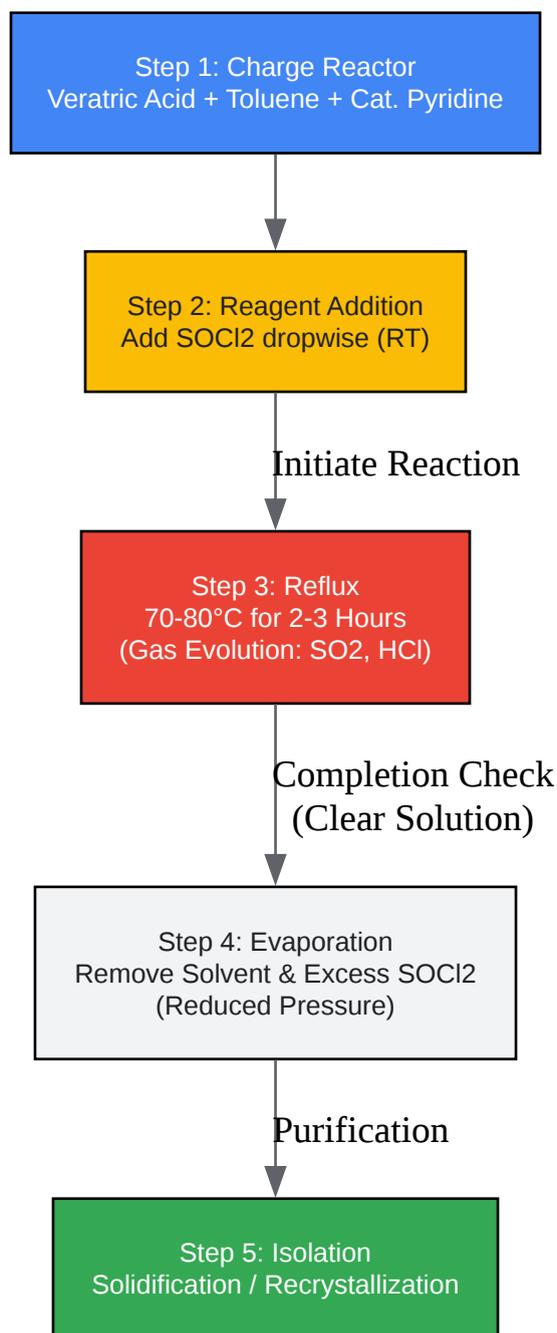
Reaction: Veratric Acid + SOCl₂ → Veratroyl Chloride + SO₂↑ + HCl↑

Reagents:

- Veratric Acid (3,4-Dimethoxybenzoic acid): 1.0 eq (e.g., 10.0 g)
- Thionyl Chloride (SOCl₂): 2.0 eq (Excess ensures completion)
- Solvent: Anhydrous Benzene or Toluene (5 vol)
- Catalyst: Pyridine or DMF (Catalytic amount, 2-3 drops)

Step-by-Step Protocol:

- Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl_2). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize acidic gases.
- Dissolution: Suspend Veratric acid (10.0 g) in dry Toluene (50 mL). Add catalytic Pyridine.
- Addition: Add Thionyl chloride dropwise at room temperature.
- Reaction: Heat the mixture to 70–80 °C. Maintain reflux for 2–3 hours. The solution should become clear as the acid converts to the soluble acid chloride.
- Work-up: Evaporate the solvent and excess Thionyl chloride under reduced pressure (rotary evaporator).
- Purification: The residue (crude oil) often solidifies upon cooling. For high purity, recrystallize from dry hexane or distill under vacuum.



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Figure 2: Step-wise synthesis workflow for the conversion of Veratric Acid to 3,4-Dimethoxybenzoyl Chloride.

Analytical Methods & Quality Control

To ensure the integrity of CAS 3535-37-3 prior to use in sensitive steps (e.g., enantioselective synthesis), the following analytical battery is recommended.

Purity Assessment

- Melting Point Analysis: The most rapid check. A depressed melting point ($<70\text{ }^{\circ}\text{C}$) indicates significant hydrolysis to veratric acid.
- Titration: Indirect titration of the chloride content. Hydrolyze a sample in water and titrate the liberated HCl with standardized NaOH.
 - Target: $>98\%$ theoretical chloride content.[\[1\]](#)

Spectroscopic Identification

- IR Spectroscopy: Look for the characteristic Acyl Chloride C=O stretch at $\sim 1770\text{ cm}^{-1}$.
 - Note: A broad peak at 1680 cm^{-1} suggests contamination with the carboxylic acid.
- $^1\text{H-NMR}$ (CDCl_3):
 - δ 3.95 (s, 3H, OCH_3)
 - δ 3.97 (s, 3H, OCH_3)
 - δ 6.9–7.8 (m, 3H, Aromatic protons)
 - Absence check: Ensure no broad singlet at $\delta \sim 11.0$ (COOH proton).

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